Acid Green 25
Description
Occurrence and Distribution in Aquatic and Terrestrial Ecosystems
Acid Green 25 is a synthetic dye used in industries such as textiles, paper, leather, and ink manufacturing. techemi.com Its release into the environment primarily occurs through industrial wastewater. techemi.comscbt.com As an acid dye, it is soluble in water, which facilitates its dispersal into aquatic ecosystems. techemi.com The disposal of this dye must be managed according to local regulations to prevent environmental contamination. techemi.com
The anionic nature of acid dyes like this compound means they have a low affinity for organic matter. nih.gov This characteristic suggests a potential for leaching in soil, allowing the dye to move from the soil surface into groundwater. nih.gov Volatilization from moist soil surfaces is not expected to be a significant environmental pathway. nih.gov
The persistence of dyes like this compound in the environment is a concern due to their potential for bioaccumulation and harm to aquatic organisms. scbt.com Acid dyes are generally not readily biodegradable under aerobic conditions. scbt.com Some studies on over 200 acid dyes have shown that monoacid and diacid dyes can exhibit moderate to high toxicity to fish and other aquatic life. scbt.com However, dyes with three or more acid groups tend to have low toxicity to fish and invertebrates. scbt.com While algae can be susceptible to dyes, this is often an indirect effect of light inhibition at high concentrations rather than direct toxicity. scbt.com Fungi have been shown to be capable of oxidizing a wide range of dyes, though the efficiency varies significantly between fungal species. scbt.com
Comparative Analysis with Related Anionic Dyes (e.g., Acid Red 1, Acid Yellow 25)
Advanced Degradation Pathways and Mechanisms
To address the persistence of this compound, various advanced oxidation processes (AOPs) have been investigated to break down the dye into less harmful substances. researchgate.netfrontiersin.org These methods are based on the generation of highly reactive species, such as hydroxyl radicals, that can non-selectively oxidize a wide range of organic pollutants. frontiersin.org
Photodegradation is a key process in the breakdown of this compound, utilizing light to initiate the degradation reactions. capes.gov.brresearchgate.net
Under UV irradiation, this compound can be broken down. The degradation process can be initiated by an attack on the C-N bond, leading to the separation of the aromatic ring, followed by hydroxylation. frontiersin.org Further steps involve the splitting of the quinone ring. frontiersin.org Complete mineralization of the dye, where it is broken down into carbon dioxide, water, and inorganic ions, has been observed in some studies. researchgate.net
The efficiency of photodegradation can be significantly enhanced by the use of photocatalysts. These materials, when activated by light, generate the reactive species necessary for the degradation of organic pollutants. mdpi.com
Titanium Dioxide (TiO₂):
Titanium dioxide is a widely used photocatalyst due to its chemical stability, low cost, and environmental safety. capes.gov.brelectrochemsci.org When TiO₂ is irradiated with UV light, it can lead to the near-complete elimination of this compound. capes.gov.br The anatase phase of TiO₂ has been shown to be effective. capes.gov.br Studies have explored using TiO₂ immobilized on various supports, such as carbonized avocado kernels, to create efficient composite photocatalysts. capes.gov.br The combination of TiO₂ with other materials, like HZSM-5, has also been investigated to enhance photodegradation under UV light. researchgate.net
Zinc Oxide (ZnO):
Zinc oxide is another effective photocatalyst for the degradation of this compound, often mediated by sunlight. researchgate.net The degradation process using ZnO generally follows first-order kinetics. researchgate.net The rate of degradation is influenced by factors such as the initial dye concentration and the amount of ZnO catalyst used. researchgate.net ZnO has been shown to be effective in both acidic and basic conditions. researchgate.net
Platinum/P25 (Pt/P25):
The addition of noble metals like platinum to TiO₂ (specifically P25, a common form of TiO₂) can significantly improve its photocatalytic activity. electrochemsci.orgresearchgate.net In studies involving the photocatalytic degradation of this compound, Pt/P25 catalysts have achieved high conversion rates, with up to 90% reduction in Total Organic Carbon (TOC) and 96% in Chemical Oxygen Demand (COD). electrochemsci.orgresearchgate.net The optimal loading of platinum is a critical factor, as too high a concentration can act as a recombination center and reduce efficiency. mdpi.com The presence of dissolved oxygen is also crucial for the enhanced activity of Pt/P25, as it helps to suppress charge recombination. utwente.nlacs.org
Aluminum Ferrite (AlFe₂O₄) Nanoparticles:
Interactive Data Table: Photocatalytic Degradation of this compound
| Photocatalyst | Light Source | Degradation Efficiency | Key Findings |
| TiO₂ | UV | ~100% | Effective in complete dye elimination. capes.gov.br |
| ZnO | Sunlight | High | Rate increases with lower initial dye concentration and higher catalyst amount. researchgate.net |
| Pt/P25 | UV | Up to 90% (TOC), 96% (COD) | Optimal platinum loading is crucial for enhanced activity. electrochemsci.orgresearchgate.net |
| AlFe₂O₄ | UV-Visible | 96% | Effective in a photocatalytic Fenton-like process with persulfate. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S2.2Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAYXBWMYIMERV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024903 | |
| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D & c green 5 appears as fine black or green powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D & C GREEN 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20090 | |
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Solubility |
5 to 10 mg/mL at 70 °F (NTP, 1992), Slightly soluble in acetone, alcohol, pyridine. Insoluble in chloroform, toluene., In 2-methoxyethanol 30 mg/mL, ethanol 2 mg/mL, temperature not specified, In water, 60 mg/mL, temperature not specified | |
| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |
| Record name | D & C GREEN 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |
| Record name | D&C Green No. 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
7.3X10-25 mm Hg at 25 °C | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of Nov 22, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | D&C Green No. 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Impurities |
Impurities and accompanying contaminants:, Table: Impurities and accompanying contaminants [Table#7948] | |
| Details | European Commission; Scientific Committee on Consumer Products (SCCP): Opinion on Acid Green 25 (COLIPA No. C 178) (June 2005). Available from, as of October 25, 2011: https://ec.europa.eu/health/ph_risk/committees/04_sccp/sccp_opinions_en.htm | |
| Record name | D&C Green No. 5 | |
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Color/Form |
Dark blue-green powder, Green powder | |
CAS No. |
4403-90-1 | |
| Record name | D & C GREEN 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Alizarin Cyanine Green F | |
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| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |
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| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |
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| Record name | Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.316 | |
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| Record name | D&C GREEN NO. 5 | |
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| Record name | D&C Green No. 5 | |
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Melting Point |
455 to 460 °F (NTP, 1992), 235-238 °C | |
| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |
| Record name | D & C GREEN 5 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |
| Record name | D&C Green No. 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Ii. Advanced Synthesis and Modification Methodologies of Acid Green 25 for Research Applications
Established Synthetic Routes to Acid Green 25 and Precursors
The production of this compound relies on multi-step chemical processes, beginning with the formation of the fundamental anthraquinone (B42736) skeleton.
The industrial synthesis of the 9,10-anthraquinone core, the foundational structure for a vast class of dyes, is primarily achieved through several well-established methods. google.com
Friedel-Crafts Reaction: This common method involves the acylation of benzene (B151609) with phthalic anhydride (B1165640) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through an o-benzoylbenzoic acid intermediate which is then cyclized. google.comwikipedia.org This route is particularly advantageous for creating substituted anthraquinones. wikipedia.org
Oxidation of Anthracene: A historic and direct method involves the oxidation of anthracene, a compound derived from coal tar. wikipedia.orgyoutube.com Chromium(VI) is a typical oxidant used in this liquid-phase process. wikipedia.org
Diels-Alder Reaction: This elegant approach involves a [4+2] cycloaddition reaction between 1,4-naphthoquinone (B94277) (as the dienophile) and 1,3-butadiene (B125203) (as the diene). The resulting tetrahydroanthraquinone (B8792033) intermediate is subsequently dehydrogenated to yield the aromatic anthraquinone core. google.comwikipedia.org
Table 1: Comparison of Industrial Anthraquinone Core Synthesis Methods
| Method | Reactants | Catalyst / Conditions | Key Features |
| Friedel-Crafts Reaction | Phthalic anhydride, Benzene | AlCl₃, Heat | Versatile for producing substituted anthraquinones. wikipedia.org |
| Anthracene Oxidation | Anthracene, Oxidizing Agent | e.g., Chromium(VI) | A direct, traditional route. wikipedia.org |
| Diels-Alder Reaction | 1,4-Naphthoquinone, 1,3-Butadiene | Heat, followed by oxidative dehydrogenation | A cycloaddition-based method for building the tricyclic system. google.comwikipedia.org |
The synthesis of this compound itself involves the condensation of a substituted anthraquinone precursor with an aromatic amine, followed by sulfonation to ensure water solubility.
The most common synthetic pathway begins with a 1,4-substituted anthraquinone derivative. chemicalbook.com The key steps are:
Condensation: 1,4-dihydroxyanthraquinone (Quinizarin) or its leuco form (anthracene-1,4,9,10-tetraol) is condensed with two moles of p-toluidine (B81030). chemicalbook.com This reaction can also be performed using 1,4-dichloroanthracene-9,10-dione as the starting material. chemicalbook.com The resulting product is the oil-soluble dye C.I. Solvent Green 3.
Sulfonation: The crucial step for converting the oil-soluble intermediate into the water-soluble acid dye involves sulfonation. This is typically achieved by treating the intermediate with oleum (B3057394) (fuming sulfuric acid), which introduces sulfonic acid (-SO₃H) groups onto the terminal p-toluidine rings.
An important intermediate for many other acidic anthraquinone dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.org In these syntheses, the bromine atom is readily displaced by various aromatic or aliphatic amines to create a diverse range of colored dyes. wikipedia.orggoogle.com
Table 2: Synthesis Steps for this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1. Condensation | 1,4-Dihydroxyanthraquinone, p-Toluidine | Boric acid may be used as a catalyst. chemicalbook.com | C.I. Solvent Green 3 (unsulfonated intermediate) |
| 2. Sulfonation | C.I. Solvent Green 3 | Oleum (fuming H₂SO₄) at 80–120°C. | This compound (disodium salt) |
While this compound is synthesized via nucleophilic substitution, a closely related class of dyes, the azo-anthraquinone dyes, are formed through diazotization and coupling reactions. mdpi.com This method allows for the creation of chromophores that combine the stability of the anthraquinone core with the versatile color chemistry of azo linkages.
The general process involves two main stages:
Diazotization: An aminoanthraquinone derivative is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) or nitrosylsulfuric acid, in a strongly acidic medium. mdpi.comgoogle.com The reaction is performed at low temperatures, typically 0–5°C, to form a reactive diazonium salt. mdpi.com
Azo Coupling: The anthraquinone diazonium salt, which acts as an electrophile, is then reacted with a nucleophilic coupling component. organic-chemistry.org These components are typically activated aromatic compounds like phenols or anilines (e.g., 1-amino-8-naphthol-3,6-disulfonic acid, also known as H-acid). mdpi.com The pH of the reaction medium is critical and must be carefully controlled to facilitate the coupling reaction. organic-chemistry.org
Novel Synthetic Approaches and Catalyst Development
Recent research has focused on developing more efficient, environmentally benign, and cost-effective methods for synthesizing anthraquinone dyes and their derivatives. nih.gov This includes the innovation of new catalytic systems and the application of modern synthetic techniques.
Catalyst Development: There is renewed interest in copper-catalyzed reactions, moving beyond stoichiometric quantities to more efficient catalytic systems. tandfonline.com
Homogeneous Catalysts: For the synthesis of dyes from bromamic acid, novel catalyst systems using monovalent copper complexes have been developed, showing improved performance over traditional cuprous chloride catalysts in aqueous media. google.com
Heterogeneous Catalysts: To align with green chemistry principles, robust heterogeneous catalysts are being designed for easier separation and recyclability. tandfonline.com Examples include the development of copper dendritic catalysts immobilized on magnetic mesoporous silica (B1680970) (Fe₃O₄@SBA-15), which have shown high efficiency and minimal metal leaching in related C-O bond formation reactions. tandfonline.com Furthermore, solid acid catalysts, such as zirconium- or titanium-based systems, are being explored for related reactions, emphasizing reusability. researchgate.netgoogle.com
Innovative Synthetic Techniques:
Ultrasonic Irradiation: Sonochemistry is emerging as a powerful tool in organic synthesis. The use of ultrasound can significantly accelerate reaction rates, increase product yields, and lower energy consumption compared to conventional heating methods. nih.govmdpi.com
Photocatalysis: The core anthraquinone structure itself is being used in advanced materials research. For instance, anthraquinone-based covalent organic frameworks (COFs) have been synthesized to act as recyclable photocatalysts for C–H functionalization, demonstrating a novel application of the chromophore's redox properties. rsc.org
Table 3: Comparison of Novel Synthetic Approaches
| Approach | Example | Key Advantages | Research Area |
| Advanced Catalysis | Copper dendritic catalyst on magnetic support. tandfonline.com | High efficiency, catalyst recyclability, reduced waste. | Green chemistry, C-O bond formation. |
| Ultrasonic Irradiation | Ultrasound-assisted synthesis of heterocyclic compounds. mdpi.com | Accelerated reaction kinetics, higher yields, energy efficiency. | Green synthesis. |
| Photocatalysis | Anthraquinone-based Covalent Organic Framework (COF). rsc.org | Recyclable catalyst, use of visible light. | C-H functionalization. |
Chemical Derivatization and Functionalization for Targeted Research
The modification of the anthraquinone scaffold is a burgeoning field of research, aiming to produce derivatives with tailored properties for high-tech applications beyond textiles. colab.wsresearchgate.net The inherent chemical stability and redox activity of the anthraquinone core make it an attractive template for designing functional molecules. nih.gov
The development of methodologies to introduce diverse functional groups onto the anthraquinone structure is fundamental for creating new compounds with desired properties. colab.ws
Polymer Integration: Anthraquinone moieties can be incorporated directly into polymer backbones. For example, novel electroactive polyurethanes containing anthraquinone units have been synthesized, demonstrating stable redox behaviors suitable for creating electrochromic materials and devices. researchgate.net
Thiol Functionalization: Anthraquinone derivatives have been functionalized with thiol groups (-SH). These compounds are capable of forming self-assembled monolayers (SAMs) on gold surfaces, providing a platform for detailed electrochemical studies and the development of sensors. nih.gov
Click Chemistry: The "click chemistry" approach has been employed for the efficient synthesis of novel, water-soluble anthraquinone derivatives. nih.gov This high-yield, modular strategy is ideal for rapidly creating libraries of compounds for biological screening. nih.gov
Fluorination: The introduction of trifluoromethyl (CF₃) groups can dramatically alter a molecule's properties. The CF₃TMS adduct of anthraquinone has been used as a monomer in superacid-catalyzed step-growth polymerizations to create advanced polymers with potential applications as gas separation membranes. rsc.org
Table 4: Selected Functionalization Strategies for the Anthraquinone Backbone
| Strategy | Functional Group/Moiety | Resulting Derivative/Application |
| Polymerization | Anthraquinone integrated into polyurethane chain. researchgate.net | Electroactive polymers for electrochromic devices. |
| Thiolation | Terminal thiol (-SH) groups on alkyl linkers. nih.gov | Self-assembled monolayers for electrochemical research. |
| Click Reaction | Triazole linkages from alkyne/azide cycloaddition. nih.gov | Water-soluble derivatives for biological studies. |
| Trifluoromethylation | CF₃ group addition. rsc.org | Monomers for high-performance polymers (e.g., gas separation). |
Introduction of Diverse Functional Groups
The modification of the core anthraquinone structure of this compound is fundamental for the targeted synthesis of new compounds with enhanced or specific properties. colab.ws The presence of electron-withdrawing carbonyl groups and the existing substituents on the aromatic rings influences the reactivity of the anthraquinone scaffold, making the introduction of new functional groups a strategic endeavor. colab.ws Methodologies for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds are central to expanding the structural diversity and, consequently, the functional applications of this compound derivatives. colab.ws
The color and properties of anthraquinone dyes are determined by the type and position of substituent groups. ikm.org.mywikipedia.org Typically, electron-donating groups like hydroxyl (-OH) or amino (-NH2) groups are introduced to generate color. wikipedia.org Synthetic strategies often focus on introducing substituents at the 1, 4, 5, or 8 positions of the anthraquinone core. ikm.org.mywikipedia.org
Key functionalization reactions applicable to the this compound scaffold include:
Nucleophilic Substitution: The sulfonic acid and nitro groups, which can be introduced onto the anthraquinone core via sulfonation or nitration, are relatively easy to replace. wikipedia.org These groups can be substituted by nucleophiles such as ammonia, amines (alkylamino), and alkoxides to introduce amino, substituted amino, and alkoxy groups, respectively. wikipedia.org For instance, 1-aminoanthraquinone (B167232) is a crucial intermediate for many acid dyes and can be synthesized by reacting anthraquinone sulfonic acid with ammonia. wikipedia.org
Marschalk Reaction: This method allows for the hydroxymethylation and subsequent alkylation of hydroxyanthraquinones. colab.ws The substrate is converted to its leuco form (dihydroanthraquinone) using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). This leuco form then reacts with an aldehyde to introduce a hydroxyalkyl group, which can be further reduced to an alkyl group. colab.ws
Sulfonation: The introduction of sulfonic acid (-SO₃H) groups is a primary method for enhancing water solubility and affinity for substrates like protein fibers. britannica.com This is typically achieved by treating the anthraquinone core with fuming sulfuric acid (oleum).
These modification methods allow researchers to fine-tune the electronic and steric properties of the dye, affecting its absorption spectrum, solubility, and binding affinity for various targets.
Table 1: Selected Functionalization Reactions for Anthraquinone Dyes
| Reaction Type | Reagents | Functional Group Introduced | Purpose | Reference |
| Nucleophilic Substitution | Ammonia (NH₃) | Amino (-NH₂) | Chromophore modification, intermediate for further synthesis | wikipedia.org |
| Sulfonation | Fuming Sulfuric Acid (Oleum) | Sulfonic Acid (-SO₃H) | Increase water solubility, enhance fiber affinity | |
| Marschalk Reaction | Aldehyde, Sodium Dithionite (Na₂S₂O₄) | Hydroxyalkyl, Alkyl | C-C bond formation, structural modification | colab.ws |
| Bromination | Bromine (Br₂) | Bromo (-Br) | Intermediate for subsequent coupling reactions | wikipedia.org |
Synthesis of this compound Conjugates for Biological and Material Science Studies
The functional groups introduced onto the this compound scaffold serve as handles for covalent attachment to other molecules, creating sophisticated conjugates for specific applications. The process of forming these conjugates, or bioconjugates when a biomolecule is involved, relies on a variety of cross-linking chemistries. biosyn.com
Biological Applications: Anthraquinone derivatives are known to interact with biomolecules like DNA, often through intercalation between base pairs. nih.gov This property has spurred the development of anthraquinone-based compounds for applications in photodynamic therapy. nih.gov To create targeted biological probes or therapeutic agents, this compound can be conjugated to various biomolecules:
Proteins and Peptides: By targeting specific amino acid side chains (e.g., lysine, cysteine), this compound can be attached to antibodies, enzymes, or specific peptides. This allows for the targeted delivery of the dye to specific cells or tissues for imaging or therapeutic purposes. biosyn.com
Nucleic Acids and Oligonucleotides: Conjugating this compound to DNA or RNA probes enables their use in hybridization assays and other molecular biology techniques. biosyn.com
Small Molecules: Attachment to drugs or other bioactive small molecules can create theranostic agents, which combine therapeutic action with diagnostic imaging. biosyn.com
The synthesis of these bioconjugates often involves heterobifunctional cross-linkers that facilitate the covalent bonding between the dye and the target biomolecule. biosyn.com
Material Science Studies: In material science, this compound can be conjugated to polymers or incorporated into nanocomposites to create functional materials with specific optical or electronic properties.
Polymer Conjugates: Covalent bonding of this compound to polymer backbones can be used to create colored plastics, films, or fibers with high stability and resistance to leaching. Recent advances in polymer synthesis, such as nickel-catalyzed direct arylation polymerization (Ni-DArP), offer sustainable methods for creating well-defined conjugated polymers that could incorporate dye monomers. acs.org
Nanocomposites: this compound can be integrated with materials like polyaniline/montmorillonite clay to create nanocomposites. researchgate.net These materials have been studied for their enhanced adsorption capabilities in wastewater treatment, demonstrating the dye's role as a model compound for environmental science research. researchgate.net
Purification and Characterization Techniques for Synthesized this compound
Following synthesis or modification, rigorous purification and characterization are essential to ensure the identity, purity, and properties of the this compound derivative.
Purification Techniques: The goal of purification is to remove unreacted starting materials, by-products, and other impurities.
Solvent Extraction: This technique leverages the differential solubility of the dye and impurities. For instance, crude anthraquinone can be purified by extraction with organic solvents like monochlorobenzene, which preferentially dissolves certain impurities while having only a slight solvent action on the anthraquinone itself. google.com
Adsorption/Chromatography: Adsorption onto solid-phase materials is a highly effective purification method. Materials such as activated carbon have been extensively studied for their ability to adsorb this compound from aqueous solutions. nih.govnih.gov For laboratory-scale purification of synthesized derivatives, column chromatography using silica gel or alumina (B75360) is a standard technique.
Flocculation and Filtration: For bulk purification, impurities can sometimes be removed by treating a dye solution with a flocculant (e.g., aluminum sulfate), which causes colloidal impurities to aggregate and precipitate, allowing for their removal by filtration. google.com
Recrystallization: This classic technique can be used to obtain high-purity crystalline dye from a suitable solvent system.
Characterization Techniques: A suite of analytical methods is used to confirm the structure and spectral properties of the synthesized dye.
UV-Visible (UV-Vis) Spectroscopy: This is a primary technique for characterizing the chromophore of this compound. The dye exhibits strong absorption in the visible region, with characteristic peaks around 608 nm and 642 nm. The position and intensity of these absorption maxima can shift depending on the functional groups attached to the anthraquinone core and the solvent used. ikm.org.mynih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic peaks for its structural components, such as S=O stretches from the sulfonate groups, C=O from the quinone, N-H bends from the amino linkers, and various C-H and C=C vibrations from the aromatic rings. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides detailed information about the chemical structure and the connectivity of atoms. It is invaluable for confirming the successful introduction of new functional groups and for determining their precise location on the anthraquinone skeleton. ikm.org.my
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate measurement of its molecular weight.
Table 2: Key Characterization Data for this compound
| Technique | Observation | Interpretation | Reference |
| UV-Vis Spectroscopy | λmax ≈ 608 nm, 642 nm | π→π* transitions within the conjugated aromatic system | |
| FTIR Spectroscopy | Characteristic peaks for S=O, C=O, N-H, C-H (aromatic) | Confirms presence of sulfonate, quinone, amine, and aromatic functional groups | researchgate.net |
| Mass Spectrometry | Molecular Weight: 622.57 g/mol | Confirms the elemental composition (C₂₈H₂₀N₂Na₂O₈S₂) | tristains.com |
| NMR Spectroscopy | Chemical shifts corresponding to aromatic and substituent protons/carbons | Elucidates the detailed molecular structure and confirms substituent positions | ikm.org.my |
Iii. Environmental Fate and Transport of Acid Green 25
Advanced Degradation Pathways and Mechanisms
Photodegradation of Acid Green 25
Influence of Environmental Parameters on Photodegradation Kinetics
The rate at which this compound breaks down under the influence of light (photodegradation) is significantly affected by several environmental factors. The efficiency of this process often relies on the use of a photocatalyst, such as zinc oxide (ZnO), which, when irradiated, generates highly reactive species that degrade the dye molecule. researchgate.net
Key parameters influencing the kinetics of photodegradation include:
pH: The pH of the aqueous medium plays a crucial role. For instance, in studies using ZnO as a photocatalyst, the degradation rate of this compound was observed to increase in both acidic and basic conditions compared to neutral pH. researchgate.net This is because the surface charge of the photocatalyst and the ionization state of the dye molecule are pH-dependent, affecting their interaction.
Initial Dye Concentration: The initial concentration of this compound in the water directly impacts the degradation rate. Generally, a lower initial dye concentration leads to a faster degradation rate. researchgate.netresearchgate.net This is attributed to the fact that at lower concentrations, more photons and catalytic sites are available per dye molecule, enhancing the efficiency of the process. researchgate.netresearchgate.net Conversely, at higher concentrations, the dye molecules can absorb a significant portion of the light, hindering the activation of the photocatalyst.
The photodegradation of this compound, particularly when mediated by a photocatalyst like ZnO under sunlight, has been found to follow first-order kinetics. researchgate.net
Identification of Photodegradation Byproducts and Transformation Products
The degradation of this compound through advanced oxidation processes, such as photocatalysis, results in the breakdown of the complex dye molecule into smaller, simpler substances. While detailed analysis of every intermediate is complex, studies indicate that the process involves the generation of highly reactive hydroxyl radicals (•OH). guidechem.com These radicals attack the dye structure, leading to the cleavage of the aromatic rings and the molecular chain. guidechem.com The ultimate transformation products of complete mineralization are non-toxic inorganic compounds such as carbon dioxide (CO2) and water (H2O). guidechem.com Research using techniques like infrared spectroscopy has shown that the oxidation process targets the benzene (B151609) ring and leads to chain breaking, progressively forming smaller molecular compounds. guidechem.com
Adsorption Studies of this compound
Adsorption has been extensively studied as a primary method for removing this compound from wastewater. This process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent.
Evaluation of Novel Adsorbent Materials
A wide array of materials has been investigated for their potential to adsorb this compound, with a focus on low-cost, sustainable, and highly efficient options.
Carbon Aerogels: These materials have demonstrated exceptional performance, with one study showing that a carbon aerogel adsorbent could remove over 98% of this compound from a solution within the first minute of contact. tandfonline.comtandfonline.com This rapid adsorption is attributed to their extremely high surface area and porous structure. tandfonline.com
Biosorbents: Various biological materials have been proven effective.
Activated Carbon from Pineapple/Almond: Activated carbon derived from Ananas Comosus (pineapple) has been shown to be an effective adsorbent for this compound. researchgate.net
Barley Husk: Unmodified barley husk has been successfully used as a low-cost biosorbent for this compound, with studies optimizing parameters like adsorbent dosage and contact time. mdpi.com
Organo-bentonite: Natural bentonite (B74815) clay, when modified with surfactants like cetyl trimethylammonium bromide (CTAB) to create organo-bentonite, shows enhanced adsorption capacity for anionic dyes like this compound. uq.edu.auresearchgate.netacs.org The organic modification increases the material's affinity for organic pollutants. acs.org
Layered Clay-Alginate Composites: Composites made from layered anionic clay and sodium alginate have shown significantly higher adsorption capacities for this compound compared to the pristine clay. scirp.orgresearchgate.net A composite with 5.9% alginate was found to enhance the maximum adsorption capacity by 51%. scirp.org
Polyaniline Nanotubes/Silica (B1680970): Composites of polyaniline (PANI) nanotubes and silica are effective adsorbents for this compound. oiccpress.comresearchgate.net The nanotube structure provides a large surface area for adsorption. researchgate.net Polyaniline hollow nanotubes synthesized using Acid Green itself as a template have also been used for its removal. nih.gov
Adsorption Isotherms and Kinetic Models
To understand the mechanism and efficiency of the adsorption process, experimental data are often analyzed using isotherm and kinetic models.
Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid and solid phases at equilibrium.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface. It has been found to be a good fit for the adsorption of this compound on various materials, including polyaniline nanotube/silica composites, organo-bentonite, and layered clay-alginate composites. uq.edu.auresearchgate.netscirp.orgoiccpress.comresearchgate.net
Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces. It has provided the best correlation for experimental data in studies using activated palm ash and was also suitable for layered clay-alginate composites. scirp.orgresearchgate.net
Kinetic Models: These models describe the rate of dye uptake.
Pseudo-first-order: This model was found to best describe the adsorption kinetics of this compound onto an anion exchange membrane. koreascience.krresearchgate.netdoi.or.kr
Pseudo-second-order: This model is more commonly found to fit the experimental data for this compound adsorption. It suggests that the rate-limiting step is chemisorption. This model has been successfully applied to adsorption on barley husk, polyaniline nanotube/silica composites, activated palm ash, and activated carbon from pineapple. researchgate.netoiccpress.comresearchgate.netresearchgate.net
Table 1: Adsorption Isotherm and Kinetic Models for this compound on Various Adsorbents
| Adsorbent Material | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference(s) |
|---|---|---|---|
| Polyaniline Nanotubes/Silica | Langmuir | Pseudo-second-order | oiccpress.comresearchgate.net |
| Activated Palm Ash | Freundlich | Pseudo-second-order | researchgate.net |
| Organo-bentonite | Langmuir | Pseudo-second-order | uq.edu.auresearchgate.net |
| Anion Exchange Membrane | - | Pseudo-first-order | koreascience.krresearchgate.netdoi.or.kr |
| Activated Carbon (Pineapple) | Langmuir, Freundlich, Tempkin | Pseudo-second-order | researchgate.net |
| Barley Husk | - | Pseudo-second-order | |
| Layered Clay-Alginate Composite | Freundlich, Langmuir | - | scirp.org |
| Carbon Aerogel | Langmuir, Freundlich | Pseudo-second-order | tandfonline.com |
Influence of Solution Chemistry on Adsorption
The chemical properties of the dye solution significantly affect the adsorption process.
pH: The pH of the solution is a critical factor influencing the surface charge of the adsorbent and the degree of ionization of the dye. For anionic dyes like this compound, adsorption is generally more favorable at lower pH values. researchgate.netresearchgate.netresearchgate.net At acidic pH, the adsorbent surface tends to be more positively charged, which enhances the electrostatic attraction with the anionic dye molecules. researchgate.net For example, the optimal pH for adsorption onto activated palm ash was found to be 3. researchgate.net Similarly, for polyaniline hollow nanotubes, the best pH for Acid Green adsorption was 3.0. nih.gov
Ionic Strength: The presence of other ions in the solution can affect adsorption. An increase in ionic strength can sometimes lead to an increase in adsorption capacity. This may be due to the compression of the electrical double layer around the adsorbent particles, which can reduce the electrostatic repulsion between the adsorbed dye molecules. omicsonline.org
Initial Dye Concentration: The initial concentration of the dye is a driving force for the adsorption process. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent. researchgate.netoiccpress.com However, the percentage of dye removal may decrease as the initial concentration increases because the available adsorption sites become saturated. oiccpress.comnih.gov
Thermodynamic Analysis of Adsorption Processes
Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the nature of the adsorption process.
Spontaneity (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous. Studies on the adsorption of this compound onto barley husk and activated carbon from pineapple have reported negative ΔG° values, confirming the feasibility and spontaneity of the process. researchgate.net
Enthalpy (ΔH°): The sign of ΔH° indicates whether the process is endothermic (positive value) or exothermic (negative value). For this compound adsorption on barley husk and activated palm ash, a positive ΔH° was found, indicating that the process is endothermic and favored at higher temperatures. researchgate.net Conversely, a study using an anion exchange membrane and activated carbon from pineapple reported a negative ΔH°, suggesting an exothermic process. researchgate.netresearchgate.netdoi.or.kr
Entropy (ΔS°): A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. This was observed for the adsorption of this compound onto activated carbon from pineapple. researchgate.net
Table 2: Thermodynamic Parameters for this compound Adsorption
| Adsorbent Material | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference(s) |
|---|---|---|---|---|---|
| Barley Husk | Negative | Positive | - | Spontaneous, Endothermic | |
| Activated Palm Ash | - | 26.64 | - | Endothermic | researchgate.net |
| Anion Exchange Membrane | - | - | - | Spontaneous, Exothermic | researchgate.netdoi.or.kr |
| Activated Carbon (Pineapple) | Negative | Negative | Positive | Spontaneous, Exothermic | researchgate.net |
Electrochemical Degradation of this compound
Electrochemical degradation has emerged as a promising advanced oxidation process for the treatment of wastewater containing recalcitrant organic pollutants like this compound. This method utilizes the power of electrochemistry to break down complex dye molecules into simpler, less harmful substances. The effectiveness of this process is largely dependent on the electrode material, the electrochemical process mechanics, and the operational parameters.
The choice of anode material is critical in electrochemical oxidation as it dictates the efficiency and pathway of the degradation process. Research has focused on developing stable and highly reactive electrodes.
For the degradation of this compound, titanium electrodes coated with a mixture of titanium dioxide (TiO₂) and ruthenium dioxide (RuO₂) have been effectively employed. electrochemsci.org RuO₂ provides metallic conductivity and high electrocatalytic activity, while TiO₂ is a photochemically active semiconductor, creating a synergistic effect for dye oxidation. electrochemsci.org Studies have utilized different ratios of these oxides, such as TiO₂(70%)/RuO₂(30%) and TiO₂(97%)/RuO₂(3%), to investigate their impact on degradation efficiency. electrochemsci.org The current of the first oxidation step for this compound was found to be highest for the titanium electrode coated with TiO₂(70%)/RuO₂(30%). electrochemsci.org
Lead dioxide (PbO₂) coated titanium anodes are another class of effective electrodes for dye degradation. These anodes are known for their high oxygen overpotential, which promotes the generation of powerful hydroxyl radicals that are crucial for the oxidation of organic compounds. researchgate.net Modified PbO₂ electrodes have been successfully used for the complete removal of acid green dyes, demonstrating their high efficiency in electrocatalytic oxidation processes. researchgate.netnih.gov
While specific studies on Reduced Graphene Oxide/CoFe₁₂O₁₉-Ionic Liquid Nanocomposite electrodes for this compound were not identified in the searched literature, the field is actively exploring various novel nanocomposite materials to enhance catalytic activity, stability, and surface area for treating a wide range of organic pollutants.
The electrochemical degradation of dyes like this compound can occur through two primary mechanisms: direct and indirect oxidation. nih.govrsc.org
Direct Anodic Oxidation: In this process, the dye molecule is first adsorbed onto the anode surface and then destroyed by the direct transfer of electrons to the anode. nih.gov
Indirect Oxidation: This mechanism involves the electrochemical generation of strong oxidizing species in the solution, which then carry out the degradation of the organic pollutant. nih.gov When chloride ions are present in the electrolyte, active chlorine species (Cl₂, HOCl, OCl⁻) can be generated, which are powerful oxidizing agents. More significantly, at anodes with high oxygen evolution overpotential (like PbO₂), water is oxidized to produce hydroxyl radicals (•OH). These radicals are extremely reactive and non-selective, enabling them to mineralize complex organic molecules like this compound into CO₂, water, and inorganic ions.
Cyclic voltammetry studies of this compound on Ti/TiO₂/RuO₂ electrodes have shown that the oxidation process is irreversible and occurs in at least one step before the potential for oxygen evolution is reached. electrochemsci.org This indicates a direct electron transfer from the dye molecule to the anode surface, leading to its initial breakdown.
The efficiency of the electrochemical degradation of this compound is significantly influenced by several operational parameters. Optimizing these factors is key to achieving high removal rates and minimizing energy consumption.
Current Density: This parameter controls the rate of electrochemical reactions. An increase in current density generally leads to a higher rate of pollutant removal because it enhances the generation of oxidizing species. nih.govacs.org However, excessively high current densities can reduce current efficiency due to increased side reactions, such as oxygen evolution, and higher energy consumption. For the degradation of a similar dye, Acid Green 28, a current density of 50 mA cm⁻² was found to be optimal using a Ti/β-PbO₂ anode. nih.gov
pH: The pH of the solution affects the structure of the dye molecule and the nature of the electro-generated oxidizing species. For many organic pollutants, degradation is more efficient in acidic conditions. nih.gov For instance, studies on other acid dyes have shown that a lower pH enhances degradation efficiency. nih.govresearchgate.net Optimal conditions for Acid Green 28 degradation were achieved at a pH of 5. nih.gov
Electrolyte Concentration: The presence of a supporting electrolyte, such as NaCl or Na₂SO₄, is necessary to ensure the conductivity of the solution. The concentration of the electrolyte can influence the degradation mechanism. For example, a higher concentration of NaCl can promote indirect oxidation via the generation of active chlorine species. For Acid Green 28, a NaCl concentration of 1.5 g L⁻¹ was identified as optimal. nih.gov
To evaluate the effectiveness of the electrochemical degradation process, the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are measured. These parameters provide insight into the extent of mineralization of the parent dye molecule.
Chemical Oxygen Demand (COD): COD measures the amount of oxygen required to chemically oxidize the organic compounds in the water. A significant reduction in COD indicates that the organic pollutants have been effectively oxidized to simpler substances. mantech-inc.com
Total Organic Carbon (TOC): TOC is a measure of the total amount of carbon bound in organic compounds. A decrease in TOC signifies the conversion of organic carbon into inorganic carbon (primarily CO₂), indicating complete mineralization of the dye. mantech-inc.com
In studies involving the degradation of acid green dyes, substantial reductions in both COD and TOC have been reported. For example, the electrochemical treatment of Acid Green 28 under optimized conditions resulted in nearly 100% COD removal and a 32-33% reduction in TOC after 3 hours of electrolysis. nih.gov Another study on a similar dye using anodic oxidation showed a 68% reduction in COD. researchgate.net Photocatalytic methods, a related advanced oxidation process, have achieved up to 96% COD and 90% TOC removal for this compound. electrochemsci.org
| Parameter | Electrode | Condition | Result | Reference |
|---|---|---|---|---|
| COD Removal | Ti/β-PbO₂ | j=50 mA cm⁻², [NaCl]=1.5 g L⁻¹, pH=5 | ~100% (for AG 28) | nih.gov |
| TOC Removal | Ti/β-PbO₂ | j=50 mA cm⁻², [NaCl]=1.5 g L⁻¹, pH=5 | 32-33% (for AG 28) | nih.gov |
| COD Removal | Not Specified (Anodic Oxidation) | Suitable operating conditions | 68% (for AG 50) | researchgate.net |
| COD Removal | Pt/P25 catalyst (Photocatalysis) | Not Specified | up to 96% | electrochemsci.org |
| TOC Removal | Pt/P25 catalyst (Photocatalysis) | Not Specified | up to 90% | electrochemsci.org |
Bioremediation and Enzymatic Degradation of this compound
Bioremediation offers an environmentally friendly and cost-effective alternative to chemical and physical methods for treating dye-contaminated wastewater. This approach utilizes microorganisms or their enzymes to break down pollutants.
Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic aromatic substrates, making them highly effective for the decolorization of synthetic dyes. jmb.or.kr The bacterial laccase CotA from Bacillus subtilis has been a subject of particular interest due to its high stability under harsh environmental conditions. jmb.or.kr
In one study, CotA laccase was expressed on the surface of B. subtilis spores to enhance its efficiency in decolorizing synthetic dyes. jmb.or.krnih.gov Different anchoring motifs (CotE, CotG, CotY) were used to display the laccase on the spore surface. nih.gov The recombinant spores showed significantly higher decolorization activity compared to the control spores. jmb.or.kr After a 5-hour reaction, the recombinant spore DB104 (pSDJH-EA), which used the CotE anchor, achieved the highest decolorization rate of 48.75% for this compound. nih.govjmb.or.kr
The optimal temperature for the decolorization of this compound by these laccase-displaying spores was found to be 50°C. nih.govjmb.or.kr The enzymatic nature of the decolorization was confirmed by the use of known laccase inhibitors. Treatment with EDTA, SDS, and NaN₃ resulted in a decrease in the decolorization rate by 23%, 80%, and 36%, respectively. nih.govjmb.or.kr
| Recombinant Spore | Anchor Motif | Decolorization Rate (%) of this compound | Reference |
|---|---|---|---|
| DB104 (pSDJH-EA) | CotE | 48.75 | nih.govjmb.or.kr |
| DB104 (pSDJH-YA) | CotY | 21.10 | nih.govjmb.or.kr |
| DB104 (pSDJH-GA) | CotG | 16.12 | nih.govjmb.or.kr |
| DB104 (Control) | N/A | 9.96 | nih.govjmb.or.kr |
Laccase-Mediated Decolorization
Advanced Oxidation Processes (AOPs) Beyond Photodegradation
Advanced Oxidation Processes (AOPs) are a class of powerful water treatment methods based on the generation of highly reactive and non-selective hydroxyl radicals (•OH). mdpi.com These radicals can effectively decompose recalcitrant organic pollutants like this compound into simpler and less toxic compounds. mdpi.comresearchgate.net
Ozonation is an AOP that utilizes ozone (O₃) to oxidize pollutants. mdpi.com To enhance its efficiency, catalytic ozonation is employed, where a catalyst is used to promote the decomposition of ozone and increase the production of hydroxyl radicals. mdpi.com
Studies have compared the efficacy of single ozonation (O₃), ozonation with UV light (O₃/UV), and heterogeneous catalytic ozonation using alumina (B75360) (O₃/Al₂O₃) for the degradation of this compound. researchgate.net Complete decolorization was achieved within 10 minutes for all three processes. researchgate.net The O₃/UV process showed faster decolorization under acidic and neutral conditions. researchgate.net However, the highest mineralization (breakdown into inorganic substances) was observed at pH 11, with the O₃/UV process reaching 50% mineralization after 30 minutes, followed by single ozonation at 43%. researchgate.net Heterogeneous catalytic ozonation offers advantages such as high stability, the potential for complete mineralization, and the ability to reuse the catalyst. mdpi.com
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction through the use of UV or visible light. usm.my
For the degradation of this compound, a heterogeneous Fenton-like process using iron-impregnated Ipoh clay (Fe-IC) as a catalyst has proven effective. researchgate.net Optimal conditions for this system were identified as a pH of 3, a catalyst dosage of 1.25 g/L, and an H₂O₂ concentration of 6.7 mM. researchgate.net Under these conditions, 95% decolorization of this compound was achieved after a 2-hour reaction. researchgate.net A key advantage of this heterogeneous catalyst is its stability and reusability, with only a slight reduction in efficiency (from 95% to 93%) after three consecutive runs. researchgate.net The photo-Fenton process has also been successfully applied to degrade this compound using various natural clay and dolomite-based catalysts. usm.my
Another promising AOP involves the activation of persulfate (S₂O₈²⁻) to generate powerful sulfate (B86663) radicals (SO₄•⁻). dtu.dkresearchgate.net This activation can be achieved using heat, ultrasound, or, as in this case, UV-visible light in the presence of a catalyst. dtu.dk
A novel study utilized aluminum nanoferrite (AlFe₂O₄) nanoparticles as a photocatalyst to activate persulfate for the degradation of this compound under UV-Visible light. dtu.dk This photocatalytic Fenton-like process demonstrated high efficiency. researchgate.net Under optimal conditions (pH 3, 0.83 g/L catalyst concentration, and 0.3 g/L persulfate concentration), a 96% removal of the dye was achieved in just 45 minutes. dtu.dkresearchgate.net The AlFe₂O₄ catalyst proved to be stable and reusable over five degradation cycles, highlighting its potential for advanced wastewater treatment. dtu.dkresearchgate.net Scavenger experiments confirmed that surface-bound radicals and photogenerated holes were the primary reactive species responsible for the degradation. dtu.dkresearchgate.net
Environmental Monitoring and Analytical Methods for this compound
The detection and quantification of this compound in environmental matrices are crucial for monitoring its distribution, persistence, and the efficacy of remediation processes. A variety of analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and applicability.
Spectroscopic methods are fundamental in the analysis of this compound, providing information on its concentration, structural characteristics, and degradation.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a primary technique for quantifying this compound in aqueous solutions. Due to its chromophoric anthraquinone (B42736) structure, the dye exhibits strong absorption in the visible region of the electromagnetic spectrum. The concentration of the dye is determined by measuring the absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. This method is widely used to monitor the progress of dye degradation in various treatment processes. researchgate.netresearchgate.net
Key absorption maxima for this compound are observed at approximately 608 nm and 642 nm. nih.gov These peaks are attributed to the π→π* transitions within the extensive conjugated system of the molecule. Changes in the intensity of these peaks over time are indicative of the dye's degradation. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule and to study the changes occurring during degradation processes. By analyzing the infrared spectrum, researchers can confirm the chemical structure of the dye and identify intermediate products formed during its breakdown. researchgate.net The spectra, often obtained using a KBr-pellet technique, reveal characteristic absorption bands. nih.govspectrabase.comspectrabase.com
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|
| 1620 cm⁻¹ | C=O (quinone stretch) | |
| 1520 cm⁻¹ | N=O (asymmetric stretch) | |
| 1180 cm⁻¹ | S=O (stretch) |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful tool for the structural elucidation and sensitive detection of this compound and its degradation byproducts. Electrospray ionization (ESI) is a common technique used for analyzing non-volatile and thermally labile dye molecules. In negative ion mode (ESI-), the mass spectrum of this compound can be obtained, providing information on its molecular weight and fragmentation patterns, which aids in its unambiguous identification. researchgate.net High-resolution mass spectrometry (HRMS) can further resolve the molecular structure and help delineate complex degradation pathways.
Chromatographic methods are essential for separating this compound from complex mixtures, such as wastewater or samples from degradation experiments, allowing for its accurate quantification and the identification of other components.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of synthetic dyes. mdpi.com It offers high resolution and sensitivity for separating individual components from a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 column. europa.eunih.gov A mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is used to elute the dye. mdpi.comnih.gov Detection is frequently performed using a photodiode array (PDA) or UV-Vis detector set at the dye's λmax. mdpi.comeuropa.eu HPLC methods can be optimized to achieve high purity determination and to quantify the dye in various samples, including biological fluids and environmental waters. europa.eunih.gov For instance, one study noted that when analyzing skin extracts, the choice of detection wavelength is critical, as using a suboptimal wavelength like 450 nm, where the dye's absorbance is minimal, could lead to a failure to detect its presence. europa.eu
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for identifying and quantifying dyes at very low concentrations. nih.govshimadzu.com This technique combines the separation power of HPLC with the definitive identification capabilities of MS. researchgate.net LC-MS/MS is particularly valuable for analyzing complex environmental samples where matrix interference can be a significant issue. nih.gov The method allows for the determination of not only the parent dye but also its isomers and degradation products, making it indispensable for detailed environmental fate studies. researchgate.netnih.gov
Table 2: Example LC-MS/MS Parameters for Dye Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative mode depending on the dye | researchgate.netnih.gov |
| Mobile Phase | Gradient elution with buffered aqueous solution (e.g., ammonium acetate) and organic solvent (e.g., acetonitrile) | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity | nih.gov |
| Quantification | Achieves low limits of quantification (e.g., 0.01–0.1 μg/L for some dyes) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Electrochemical methods, particularly voltammetry, offer a promising alternative for the detection of this compound due to their simplicity, high sensitivity, and cost-effectiveness. researchgate.net Research has focused on developing modified electrodes to enhance selectivity and sensitivity for dye detection in wastewater.
One notable development is a voltammetric sensor for the selective determination of this compound based on a glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNTs). researchgate.net The modification with MWCNTs significantly enhances the electrochemical response compared to a bare GCE. researchgate.net The sensor operates by monitoring the electrochemical reduction of the anthraquinone group in the dye molecule. researchgate.net
Table 3: Performance of a Voltammetric Sensor for this compound
| Parameter | Value/Condition | Reference |
|---|---|---|
| Electrode | Glassy Carbon Electrode modified with Multi-Walled Carbon Nanotubes (MWCNT-GCE) | researchgate.net |
| Technique | Cyclic Voltammetry | researchgate.net |
| Detection Principle | Electrochemical reduction of the dye | researchgate.net |
| Limit of Detection (LOD) | 2.7 × 10⁻⁹ mol L⁻¹ | researchgate.net |
| Application | Determination of this compound in wastewater samples | researchgate.net |
The development of such sensors provides a rapid and efficient tool for monitoring this compound in industrial effluents and natural waters. researchgate.net
Effective control of industrial dyeing processes and wastewater treatment requires methods for real-time and in-process monitoring. UV-Vis spectrophotometry is frequently adapted for this purpose, where a flow-through cell can be integrated into a reactor system to continuously measure the absorbance of the effluent and thus the concentration of this compound. researchgate.net This allows for immediate feedback on the efficiency of degradation processes like photocatalysis or electrochemical oxidation. researchgate.netelectrochemsci.org
Furthermore, advanced techniques such as hyperspectral imaging, though more commonly applied to wider environmental monitoring like acid mine drainage, represent a potential future strategy. mdpi.com These methods could, in principle, be adapted for large-scale, non-invasive monitoring of dye-contaminated water bodies. For process control, colorimetric methods using safer reagents are being developed as green analytical alternatives to traditional methods, enabling simpler on-site analysis. acs.org
Iv. Toxicological and Ecotoxicological Assessment of Acid Green 25 and Its Metabolites
Mammalian Toxicology Research
The toxicological profile of Acid Green 25 in mammals has been evaluated through a series of in vitro and in vivo studies to determine its potential effects on cellular genetics and organ systems.
In vitro assessments of this compound have been conducted to investigate its genotoxic potential. The genotoxicity program for this compound examined three main endpoints: gene mutations, structural chromosome aberrations, and aneuploidy. europa.eu Studies have shown that this compound did not induce gene mutations in either bacteria or cultured mammalian cells. europa.eueuropa.eu
One study evaluated the mutagenic activity of four dyes, including this compound, using cytogenetic methods. nih.gov The research found that this compound induced an increased frequency of sister chromatid exchanges (SCE) and micronuclei in the bone-marrow cells of mice. nih.gov In contrast, a later assessment by the Scientific Committee on Consumer Safety (SCCS) noted that exposure to this compound did not lead to an increase in human peripheral blood lymphocytes with micronuclei. europa.eu The negative result in the mouse lymphoma assay (MLA), which also detects clastogenic activity, suggested that this compound does not induce structural chromosome aberrations. europa.eu However, to definitively exclude a mutagenic potential, it was recommended that an additional in vitro test specifically for chromosomal aberrations, such as a micronucleus test, be performed. europa.eu
Table 1: Summary of In Vitro Genotoxicity Studies on this compound
| Test System | Endpoint | Result | Citation |
|---|---|---|---|
| Salmonella typhimurium, E. coli | Gene Mutation | Negative | europa.eu |
| Cultured Mammalian Cells | Gene Mutation | Negative | europa.eu |
| Mouse Lymphoma Assay (MLA) | Gene Mutation, Clastogenicity | Negative | europa.eu |
| Human Peripheral Blood Lymphocytes | Micronucleus Induction | Negative | europa.eu |
| Mouse Bone-Marrow Cells | Sister Chromatid Exchanges (SCE) | Positive | nih.gov |
| Mouse Bone-Marrow Cells | Micronucleus Induction | Positive | nih.gov |
In vivo studies have provided further insights into the genotoxic profile of this compound. Research using two cytogenetic tests on bone-marrow cells of mice indicated that this compound possesses mutagenic properties. nih.gov The study demonstrated that the dye induced a higher frequency of both sister chromatid exchanges (SCE) and micronuclei in these cells. nih.gov
Investigations into the organ-specific toxicity of this compound have focused primarily on the liver and kidneys. A 13-week oral toxicity study conducted on rats established a No-Observed-Adverse-Effect Level (NOAEL). europa.eu In a longer-term, two-year study where rats were administered this compound orally, several effects were observed, including a reduction in liver weight and discoloration of the eyes, serum, intestine, and body fat. nih.gov Some reports also suggest a potential for kidney damage. ewg.org Ingestion of the substance may be damaging, particularly where pre-existing organ damage in the liver or kidney is evident. scbt.com
The potential for this compound to be absorbed through the skin and cause irritation has been the subject of several studies.
In vitro dermal absorption studies were conducted using porcine ear skin. europa.eu In one experiment, the penetration rate for the pure substance was calculated to be 7.9 µg/cm², while for the formulated product, it was 17.0 µg/cm². europa.eu Another study on human skin found a mean total absorbed amount of 0.0461 ± 0.0526 µg-eq/cm². europa.eu
Skin irritation potential was evaluated in guinea pigs. europa.eueuropa.eu In these tests, a 10% solution of this compound in 1% carboxymethyl cellulose (B213188) (CMC) applied under occlusive conditions for 24 hours did not produce skin irritating effects. europa.eueuropa.eu A 15% dilution produced only very mild irritation that resolved within 48 hours. europa.eueuropa.eu However, a 50% concentration was found to cause dermal irritation. europa.eueuropa.eu Intradermal injections of up to 5% this compound did not result in irritation effects. europa.eueuropa.eu Given the lack of significant irritation at a 10% concentration under stringent test conditions, it is suggested that at the intended use concentration of 0.3% in hair dye formulations, skin irritating effects are not expected. europa.eu
Table 2: Dermal Irritation Study of this compound in Guinea Pigs
| Concentration | Observation | Citation |
|---|---|---|
| 5% (Intradermal) | No irritation effects | europa.eueuropa.eu |
| 10% (Topical, occlusive) | No skin irritating effects | europa.eueuropa.eu |
| 15% (Topical, occlusive) | Very mild irritation (resolved in 48h) | europa.eueuropa.eu |
| 50% (Topical) | Dermal irritation | europa.eueuropa.eu |
The eye irritation potential of this compound has been investigated. In a study where a 10% aqueous solution was repeatedly applied to the conjunctival sac of animals, mild irritant effects were observed one hour after application, with a mean irritation score of 2. europa.eueuropa.eu These applications also caused a slight or spotty discoloration in the orbital tissue of some animals. europa.eueuropa.eu However, 24 hours after the applications, no indications of eye irritation were noted at any point during the study period. europa.eueuropa.eu
Ecotoxicology in Aquatic and Terrestrial Systems
This compound is classified as an ecotoxin. scbt.com It is considered harmful or toxic to aquatic life with long-lasting effects. nih.govscbt.com The compound is not readily biodegradable. scbt.com Studies have reported a 96-hour LC50 (lethal concentration for 50% of the test subjects) for guppies at 14.3 mg/L. scbt.com Due to its ionic nature, it is expected to have high to moderate mobility in soil and sediment, but it can also adsorb to these particles through ion-exchange processes. scbt.com The potential for volatilization from water or soil surfaces is considered low. scbt.com Research has explored methods for its removal from wastewater, including biosorption using activated almond shells and biotransformation by the fungus Bjerkandera adusta, which was shown to remove over 60% of certain anthraquinone (B42736) dyes. sciencegate.app
Acute and Chronic Toxicity to Aquatic Organisms (e.g., Fish, Daphnia, Algae)
The ecotoxicity of this compound, an anthraquinone dye, is informed by studies on acid dyes in general and specific data where available. Analysis of over 200 acid dyes has provided general toxicity profiles for aquatic life. scbt.com Acid dyes containing one or two acid groups tend to exhibit moderate to high toxicity to fish and other aquatic organisms, with acute values under 100 mg/L and in some cases, less than 1 mg/L. scbt.com However, dyes with three or more acid groups generally show low toxicity to fish and invertebrates, with acute toxicity values greater than 100 mg/L. scbt.com As a disulfonated compound, this compound falls into a category that can show moderate toxicity.
All acid dyes, regardless of the number of acidic groups, demonstrate moderate toxicity towards green algae. scbt.com Risk-ranking codes classify the compound as "Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment".
Specific data on the acute toxicity of this compound to the water flea (Daphnia magna), a key indicator species for freshwater ecosystem health, is limited, but this organism is routinely used in standardized acute and chronic toxicity tests for chemical substances. ornl.govnih.govresearchgate.netepa.govresearchgate.net The general toxicity of acid dyes suggests that this compound could be harmful to these crustaceans. scbt.com
General Acute Toxicity of Acid Dyes to Aquatic Organisms
| Organism Group | Number of Acid Groups in Dye | General Toxicity Level | Acute Value Range (mg/L) | Source |
|---|---|---|---|---|
| Fish & Invertebrates | 1 or 2 | Moderate to High | <100 to <1 | scbt.com |
| 3 or more | Low | >100 | scbt.com | |
| Green Algae | All types | Moderate | Not specified | scbt.com |
Impact on Photosynthesis in Aquatic Ecosystems
The presence of dyes like this compound in aquatic environments can interfere with the photosynthetic processes of aquatic plants and algae. scbt.com The primary mechanism of this impact is often indirect and related to the physical properties of the dye rather than direct chemical toxicity. At high concentrations, the dye imparts a strong color to the water, which significantly reduces light penetration. scbt.com This shading effect limits the availability of light necessary for photosynthesis, which can inhibit the growth of algae and other aquatic plants. scbt.com This light-inhibiting effect may account for up to 50% of the observed growth inhibition in algae exposed to high concentrations of dyes. scbt.com
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For this compound, the potential for bioaccumulation in aquatic organisms is considered to be low. scbt.com This assessment is supported by an estimated Bioconcentration Factor (BCF) of 3, calculated for the compound (under the name D&C Green No. 5). BCF values are an indicator of how much a chemical concentrates in an aquatic organism. According to standard classification schemes, a BCF value of 3 suggests that the potential for bioconcentration in aquatic organisms is low. Furthermore, Environment Canada has stated that this compound is not suspected to be bioaccumulative. ewg.org
Mechanisms of Toxicity and Structure-Activity Relationships
The toxicity of a chemical is intrinsically linked to its molecular structure, a concept formalized in Structure-Activity Relationships (SAR). researchgate.netmdpi.com For this compound, its classification as an anthraquinone dye is central to understanding its toxicological mechanisms. ewg.org The anthraquinone structure is a key determinant of its biological activity and toxicity. mdpi.com
Redox-Cycling Mechanisms
A primary mechanism of toxicity for anthraquinone compounds is through redox cycling. mdpi.comnih.govnih.gov The quinone structure can undergo reduction to form a semiquinone radical or a hydroquinone. mdpi.com These reduced forms can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov This futile cycle can repeat, leading to a continuous generation of ROS and a state of oxidative stress within cells. mdpi.comresearchgate.net This redox cycling is considered a potential source of toxicity for many quinones, and it has been suggested that for anthraquinone derivatives, the generation of the oxidized radical form influences their cytotoxicity. nih.govnih.gov
Interaction with Cellular Components (e.g., Proteins, Nucleic Acids)
The reactive oxygen species generated through redox cycling can cause significant damage to essential cellular components. These highly reactive molecules can lead to lipid peroxidation, protein damage, and DNA strand breaks. The planar, aromatic structure of this compound also suggests a potential for direct interaction with macromolecules. While specific studies on this compound are scarce, other dyes with similar structures are known to bind to proteins and nucleic acids through intercalation (inserting between the base pairs of DNA) or electrostatic interactions. Such interactions can disrupt the normal function of these vital cellular molecules. The presence of sulfonate groups on this compound may, however, reduce its toxicity by increasing its polarity and decreasing its ability to bind to DNA. mdpi.com
Risk Assessment and Regulatory Science (Excluding Dosage/Administration)
The risk assessment of this compound, also known by its Color Index name CI 61570 and as D&C Green No. 5, is a multifaceted process involving evaluation by various international regulatory bodies. This assessment considers the potential risks to human health and the environment posed by the compound and its potential byproducts. Regulatory science for this dye focuses on its use in consumer products, particularly cosmetics and textiles, and its subsequent environmental release.
In the United States, the Food and Drug Administration (FDA) has permanently listed D&C Green No. 5 for use in drugs and cosmetics. fda.gov The regulations, specified under 21 CFR 74.1205, permit its use in general cosmetics, including those for the eye area, and for coloring surgical sutures, provided that each batch is certified by the FDA. ecfr.govdrugs.comcosmeticsinfo.org The FDA sets strict specifications for the purity of D&C Green No. 5, limiting the presence of certain impurities. ecfr.gov
In the European Union, this compound (CI 61570) is also permitted for use in cosmetic products. cosmeticsinfo.orgcosmileeurope.eu The Scientific Committee on Consumer Products (SCCP), now the Scientific Committee on Consumer Safety (SCCS), has evaluated its use, particularly in non-oxidative hair dye formulations. europa.eueuropa.eu In a 2005 opinion, the SCCP concluded that the available information was initially insufficient for a full safety assessment and requested further data. europa.eu Subsequent evaluations considered its use in semi-permanent hair dye formulations at a maximum concentration of 0.3%. europa.eu Studies reviewed by the SCCP indicated that this compound has a low potential for skin irritation under specific test conditions and is not considered a skin sensitizer. europa.eueuropa.eu Eye irritation was observed to be mild and transient in animal studies with a 10% solution. europa.eueuropa.eu
From an environmental perspective, this compound is classified as hazardous to the aquatic environment, with the potential to cause long-term adverse effects. scbt.com Its release into aquatic ecosystems is a primary concern due to its use in textiles and cosmetics. scbt.com Ecotoxicological studies have been conducted to determine its impact on various aquatic organisms. While comprehensive data is still developing, key findings have been established.
There is limited evidence regarding the carcinogenic potential of this compound, with studies on related anthraquinone dyes showing some mutagenic activity. scbt.com However, a definitive assessment of the carcinogenic risk of this compound itself has not been established due to insufficient data. scbt.com
Regulatory Status of this compound (D&C Green No. 5 / CI 61570)
| Regulatory Body | Jurisdiction | Status | Use Restrictions |
| Food and Drug Administration (FDA) | United States | Permanently Listed | Approved for use in drugs and cosmetics (including eye area) and for coloring surgical sutures (Nylon 6 and Nylon 66, not to exceed 0.6% by weight). Batch certification is required. fda.govecfr.govcosmeticsinfo.org |
| European Commission (SCCS) | European Union | Permitted | Listed as CI 61570 for use in cosmetic products. Assessed for use in non-oxidative hair dyes at a maximum concentration of 0.3%. cosmeticsinfo.orgcosmileeurope.eueuropa.eueuropa.eu |
| Occupational Safety and Health Administration (OSHA) | United States | Hazardous Substance | Considered a hazardous substance under 29 CFR 1910.1200. scbt.com |
| Environment and Climate Change Canada | Canada | Domestic Substances List (DSL) | Listed on the DSL. coleparmer.com |
Ecotoxicological Risk Data for this compound
| Organism | Test Type | Endpoint | Value | Reference |
| Pimephales promelas (Fathead Minnow) | Acute | LC50 (96h) | >10 mg/L | nih.gov |
| Daphnia magna (Water Flea) | Acute | EC50 (48h) | 0.037 mg/L | europa.eu |
| Scenedesmus subspicatus (Green Algae) | Chronic | NOEC (72h) | 0.07 mg/L | europa.eu |
| Aquatic Environment | - | Hazard Classification | Aquatic Chronic 2; H411: Toxic to aquatic life with long lasting effects. | - |
V. Applications of Acid Green 25 in Advanced Research and Technology
Staining Properties in Biological and Material Sciences
Acid Green 25 is well-documented as a potent staining agent. It is utilized in histology and hematology for the coloration of biological specimens. sigmaaldrich.comsigmaaldrich.com Its applications extend to material sciences, where it is used to color a variety of materials including leather, paper, wood, soap, and anodized aluminum. techemi.comresearchgate.networlddyevariety.com
The staining capability of this compound is rooted in its molecular interactions with specific targets, primarily proteins. As an anionic acid dye, its structure contains negatively charged sulfonate groups (-SO₃⁻). techemi.com These groups facilitate strong electrostatic interactions with positively charged (cationic) sites on protein fibers, such as the amino groups (-NH₃⁺) in the amino acid residues of wool (keratin) and silk (fibroin), particularly under acidic conditions. techemi.commdpi.com This ionic bonding is the primary mechanism for its affinity for protein-based textiles. mdpi.com In addition to electrostatic attraction, other intermolecular forces such as van der Waals forces and hydrogen bonding can contribute to the stability of the dye-protein complex. mdpi.com Studies on keratin (B1170402) have shown that the cysteine and methionine amino acid residues are key sites for electrochemical interactions with dye components. researchgate.net Similarly, research on silk fibroin matrices indicates that electrostatic and hydrophobic interactions are significant drivers for dye encapsulation and binding. researchgate.net
In contrast to its well-established interactions with proteins, there is limited information available in the researched literature regarding the specific binding mechanisms of this compound with nucleic acids like DNA or RNA. Specialized fluorescent probes, such as cyanine (B1664457) dyes or PicoGreen, are designed to interact with nucleic acids through mechanisms like intercalation (inserting between base pairs) or groove binding, which leads to significant fluorescence enhancement. worlddyevariety.comresearchgate.net this compound is not typically characterized as a nucleic acid stain, and its utility in this area is not documented in the available research.
The applications of this compound extend to the manufacturing of diagnostic assays and medical devices. sigmaaldrich.com It has been approved for use as a colorant in nonabsorbable nylon surgical sutures, which are used in general surgery. researchgate.net While the dye is inherently fluorescent, a characteristic of many synthetic aromatic organic chemicals used as probes, its specific application in advanced imaging modalities like confocal fluorescence microscopy is not widely reported in scientific literature, which tends to focus on more specialized fluorophores. evidentscientific.com The development of advanced imaging probes often involves creating molecules that respond to specific environmental variables or molecular targets to generate a signal, a field where dyes like fluorescein, rhodamine, and various cyanine derivatives are prominent. evidentscientific.comnih.gov
Functional Material Development (Excluding Basic Compound Identification Data)
The properties of this compound make it a candidate for integration into functional materials, where it can impart specific responsive or optical characteristics.
Stimuli-responsive materials, or "smart materials," can change their properties in response to external triggers like pH, light, or temperature. acs.orgnih.gov Research has indicated that this compound can be a component of such systems. For instance, it has been shown to undergo a color change when co-intercalated with another dye into the interlayers of ZnAl layered double hydroxides. researchgate.net This suggests a potential role in chemochromic materials, where a change in the chemical environment, such as pH, triggers a visible color transition. mdpi.com The development of pH-sensitive materials is a significant area of research, with applications in sensors and controlled-release systems. acs.orgacs.org
A significant area of advanced application for this compound is in the field of nonlinear optics. A study utilizing the Z-scan method with a 635 nm continuous wave diode laser investigated the third-order nonlinear optical (NLO) properties of the dye in an aqueous solution. mdpi.com The research found that this compound exhibits self-defocusing type optical nonlinearity, a phenomenon indicated by its negative nonlinear refractive index (n₂). mdpi.com The mechanism for this was attributed to thermal nonlinear effects, while the observed nonlinear absorption was linked to reverse saturable absorption (RSA). mdpi.com The study demonstrated that these nonlinear properties increase with higher concentrations of the dye, suggesting its potential for use in the development of photonic and optoelectronic devices. mdpi.com
Table 1: Nonlinear Optical Properties of this compound This table presents the order of magnitude for the nonlinear refractive index and absorption coefficient as determined by Z-scan experiments.
| Property | Symbol | Order of Magnitude | Associated Effect |
|---|---|---|---|
| Nonlinear Refractive Index | n₂ | 10⁻⁷ cm²/W | Self-defocusing |
| Nonlinear Absorption Coefficient | β | 10⁻³ cm/W | Reverse Saturable Absorption |
Data sourced from Z-scan method analysis. mdpi.com
Comparative Studies with Other Anthraquinone (B42736) Dyes in Specific Applications (e.g., Dyeing Textiles)
Anthraquinone dyes are a major class of synthetic colorants known for their bright colors and generally good fastness properties. china-dyestuff.comodmya.com However, their performance can vary significantly based on their specific molecular structure. mdpi.com
Compared to azo dyes, anthraquinone dyes generally have lower coloring power (tinctorial strength) but often exhibit superior light fastness and chemical stability. china-dyestuff.com Within the anthraquinone class, molecular weight is a key determinant of behavior. A comparative study on polyamide fabric using a low-molecular-weight (LMD) and a high-molecular-weight (HMD) anthraquinone acid blue dye found that the HMD dye showed limited mobility and stronger binding, resulting in lower migration and better wash fastness. mdpi.com
This compound itself demonstrates good lightfastness. techemi.com Standardized tests provide specific ratings for its performance, which can be compared to other dyes. The table below presents the fastness ratings for this compound according to ISO and AATCC standards, which are benchmarks for the textile industry. Anthraquinone dyes like madder and cochineal also show high stability, often outperforming other dye classes in light-induced fading tests. researchgate.netmdpi.com
Table 2: Color Fastness Properties of this compound Ratings are on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.
| Fastness Test | Standard | Rating |
|---|---|---|
| Light Fastness | ISO | 6 |
| Soaping (Staining) | ISO | 3 |
| Soaping (Fading) | ISO | 2 |
| Perspiration (Staining) | ISO | 2 |
| Perspiration (Fading) | ISO | 4 |
| Oxygen Bleaching | ISO | 1 |
| Seawater Fastness | ISO | 4 |
| Light Fastness (AATCC) | AATCC | 5 |
| Washing (Staining) | AATCC | 4 |
| Washing (Fading) | AATCC | 4 |
| Perspiration (Staining) | AATCC | 3 |
| Perspiration (Fading) | AATCC | 3 |
| Rubbing (Staining) | AATCC | 3 |
| Rubbing (Fading) | AATCC | 4 |
Data sourced from World Dye Variety. worlddyevariety.com
Vi. Theoretical and Computational Chemistry of Acid Green 25
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the fundamental properties of dye molecules like Acid Green 25. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from research on structurally similar anthraquinone (B42736) dyes offer valuable transferable knowledge.
The electronic structure of a dye molecule is fundamental to its color and spectroscopic properties. For anthraquinone dyes, the visible absorption spectrum arises from electronic transitions within the molecule. TD-DFT calculations have been successfully employed to predict the absorption spectra of various anthraquinone derivatives. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov
The color of anthraquinone dyes is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Introducing different substituent groups to the anthraquinone core can alter the HOMO and LUMO energy levels, thereby tuning the color of the dye. nih.gov For instance, electron-donating groups generally lead to a bathochromic (red) shift in the absorption spectrum. researchgate.net
The visible transitions in many anthraquinone dyes are predominantly π → π* intramolecular charge transfer transitions. nih.gov In many substituted anthraquinones, the HOMO is often localized on the electron-donating substituents and the anthraquinone ring, while the LUMO is centered on the anthraquinone core and its electron-withdrawing carbonyl groups. nih.govnorthumbria.ac.uk This charge transfer character is a key determinant of the dye's spectroscopic behavior.
Table 1: Predicted Spectroscopic Properties of Anthraquinone Dyes from Computational Studies
| Anthraquinone Derivative | Computational Method | Predicted λmax (nm) | Key Transition | Reference |
| Substituted Anthraquinones | TD-DFT/B3LYP/6-31G(d,p) | Converged with experimental data | - | nih.gov |
| 1,5-disubstituted Anthraquinones | TD-DFT | Matched experimental trends | HOMO → LUMO (π → π*) | nih.gov |
| Various Anthraquinone Dyes | PM5/RPA | Good prediction of λmax | HOMO → LUMO | researchgate.net |
Note: This table presents generalized findings from studies on various anthraquinone dyes, as specific data for this compound was not available in the searched literature.
Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity of molecules. The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov
For anthraquinone dyes, the distribution of these frontier orbitals can predict sites of reactivity. For example, regions with high HOMO density are susceptible to electrophilic attack, whereas regions with high LUMO density are prone to nucleophilic attack. The reactivity of the anthraquinone core and its substituents can be rationalized by analyzing the contributions of different atomic orbitals to the FMOs. northumbria.ac.uk While specific reactivity predictions for this compound from MO theory are not detailed in the available literature, the general principles suggest that the electron-rich amino groups and the electron-deficient carbonyl groups are key sites for chemical interactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with the environment at an atomic level. lammps.org
MD simulations can provide detailed insights into how this compound molecules interact with solvent molecules, such as water. These simulations can model the formation of solvation shells around the dye molecule and analyze the nature of intermolecular forces, like hydrogen bonding. The two sulfonate groups on this compound are expected to have strong interactions with polar solvents.
Furthermore, MD simulations have been used to study the aggregation behavior of dye molecules. researchgate.net For anthraquinone dyes, aggregation can occur in solution, which can significantly affect their dyeing properties and color. researchgate.net Simulations can reveal the preferred orientation of dye molecules within an aggregate and the driving forces behind aggregation, such as van der Waals interactions and hydrophobic effects. researchgate.net Studies on other organic dyes have shown that anti-aggregating agents can be modeled to understand how they prevent dye aggregation. researchgate.net
Understanding the adsorption of dye molecules onto surfaces is critical for applications in dyeing and water treatment. MD simulations can be employed to model the adsorption process of this compound onto various substrates, such as textile fibers or activated carbon, at an atomic resolution.
For instance, a study on the adsorption of this compound onto activated carbon from Ananas comosus leaves investigated the effects of various parameters on the adsorption process. researchgate.net While this particular study did not employ MD simulations, it highlights the importance of understanding the adsorption mechanism, which can be further elucidated by computational modeling. MD simulations could model the approach of the dye molecule to the adsorbent surface, the formation of bonds (physical or chemical), and the final orientation of the adsorbed molecule. Such simulations can help in identifying the key functional groups involved in the adsorption process and the nature of the interactions (e.g., electrostatic, hydrogen bonding, or van der Waals forces). frontiersin.org
In Silico Toxicity Prediction and QSAR Studies
In silico methods are increasingly used to predict the potential toxicity of chemical compounds, reducing the need for extensive animal testing. nih.govceon.rs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity, including toxicity. nih.gov For a series of related compounds like anthraquinone dyes, QSAR models can be developed to predict their toxicity based on molecular descriptors. frontiersin.org These descriptors can be calculated from the molecular structure and can include constitutional, topological, geometrical, and quantum chemical parameters. sums.ac.ir
A study on the toxicity of anthraquinone-based dyes used in pyrotechnic smokes employed machine learning QSAR models to predict health and environmental hazards. nih.gov The study predicted that these dyes, and their chlorinated derivatives, could pose high to very high risks for inhalation toxicity, mutagenicity, and developmental and endocrine disruption. nih.gov Although this compound was not specifically included in this study, the findings for other anthraquinone dyes suggest that this class of compounds warrants careful toxicological assessment. The presence of aromatic amine moieties in the structure of this compound is a feature that is often associated with toxicological concerns. mdpi.com
Reaction Mechanism Elucidation for Degradation Pathways
The degradation of this compound (AG25) is a complex process that involves multiple steps and the formation of various intermediate products before its complete mineralization into simpler, non-toxic compounds like carbon dioxide, water, and inorganic ions. The elucidation of these reaction mechanisms is crucial for optimizing degradation technologies and assessing the environmental fate of the dye. Advanced oxidation processes (AOPs) are the primary methods studied for AG25 degradation, relying on the generation of highly reactive species, most notably hydroxyl radicals (•OH), to initiate and propagate the breakdown of the dye molecule. mdpi.comresearchgate.net
The reaction pathways are typically elucidated through the identification of intermediate products at various stages of the degradation process using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS). electrochemsci.org These techniques allow for the separation and identification of the transient chemical species formed as the parent dye molecule is fragmented.
Photocatalytic Degradation Mechanism:
Photocatalytic degradation, particularly using titanium dioxide (TiO₂) as a catalyst, is a widely researched method for breaking down AG25. The mechanism is initiated by the absorption of photons by the semiconductor catalyst, leading to the generation of electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which are the primary oxidants.
The degradation of AG25 under TiO₂ photocatalysis has been shown to proceed through a series of key steps. Research indicates the formation of as many as 19 distinct initial intermediate compounds. electrochemsci.org The primary transformation pathways involve:
Desulfonation: The initial attack by hydroxyl radicals often targets the sulfonate groups (-SO₃H), leading to their detachment from the aromatic rings. electrochemsci.org This step is crucial as it alters the solubility and electronic properties of the dye molecule, often leading to a rapid loss of color.
Hydroxylation: Hydroxyl radicals can add to the aromatic rings of the anthraquinone structure and the attached aniline-derived moieties, forming hydroxylated derivatives. electrochemsci.org This increases the molecule's susceptibility to further oxidative attack.
Detachment of the Benzenic Ring: Subsequent to desulfonation and hydroxylation, the C-N bond connecting the substituted aniline (B41778) ring to the anthraquinone core can be cleaved. This results in the detachment of the benzenic ring structure. electrochemsci.org
Anthraquinone Ring Opening: The central anthraquinone structure, though relatively stable, is eventually broken down through repeated attacks by hydroxyl radicals. This leads to the formation of smaller aromatic and aliphatic compounds.
Mineralization: The smaller organic fragments are further oxidized, ultimately leading to their complete mineralization into CO₂, H₂O, sulfate (B86663) ions (from the sulfonate groups), and nitrate (B79036) or ammonium (B1175870) ions (from the amino groups). electrochemsci.org
Interactive Table: Plausible Intermediates in the Degradation of this compound
| Intermediate Compound | Chemical Formula | Role in Degradation Pathway |
| Hydroxylated AG25 | C₂₈H₂₀N₂Na₂O₉S₂ | Initial product of •OH attack on the aromatic rings |
| Desulfonated AG25 | C₂₈H₂₁N₂NaO₅S | Product of the cleavage of one sulfonate group |
| p-Benzoquinone | C₆H₄O₂ | Formed from the breakdown of the aniline-derived portion |
| Aniline | C₆H₇N | Result of the cleavage of the C-N bond |
| Catechol | C₆H₆O₂ | A dihydroxybenzene, product of aromatic ring oxidation |
| Hydroquinone | C₆H₆O₂ | An isomer of catechol, also from ring oxidation |
| Phthalic Acid | C₈H₆O₄ | Formed from the oxidation of one of the outer rings of the anthraquinone core |
| Oxalic Acid | C₂H₂O₄ | A small aliphatic dicarboxylic acid, a late-stage intermediate before complete mineralization |
| Formic Acid | CH₂O₂ | A simple carboxylic acid, indicating advanced degradation |
Ozone-Based Degradation Mechanisms:
Ozonation and ozone-based AOPs (e.g., O₃/UV, O₃/H₂O₂) are also effective in degrading AG25. Ozone can react with the dye molecule either directly, through selective electrophilic attack, or indirectly via the formation of hydroxyl radicals.
Direct Ozone Attack: Molecular ozone typically attacks electron-rich sites in the AG25 molecule, such as the amino groups and the activated aromatic rings. This can lead to the initial decolorization and fragmentation of the dye.
Indirect Attack by Hydroxyl Radicals: In the presence of UV light or at alkaline pH, ozone decomposition into highly reactive hydroxyl radicals is accelerated. The degradation pathway then follows a similar course to that of photocatalysis, involving hydroxylation, desulfonation, and ring cleavage, leading to mineralization. Studies have shown that complete decolorization can be achieved rapidly, often within 10 minutes, with the subsequent and slower process of mineralization occurring as the aromatic intermediates are broken down.
The elucidation of these complex reaction pathways is fundamental to the advancement of water treatment technologies. By understanding the step-by-step transformation of this compound, scientists can better design and control degradation processes to ensure the complete removal of the dye and its potentially harmful byproducts from the environment.
Vii. Future Research Directions and Unanswered Questions
Development of Next-Generation Remediation Technologies
The persistence of Acid Green 25 in the environment necessitates the development of more effective and sustainable remediation strategies. Current research is focused on moving beyond conventional wastewater treatment methods, which are often ineffective against such recalcitrant dyes.
Advanced Oxidation Processes (AOPs) are a primary focus, utilizing highly reactive species like hydroxyl radicals (•OH) to break down the complex anthraquinone (B42736) structure of the dye. researchgate.netatlantis-press.com These processes include photocatalysis, Fenton and photo-Fenton reactions, and ozonation. atlantis-press.com Studies have investigated various AOPs for dye degradation, showing promise for the mineralization of these pollutants into less harmful substances like CO2 and H2O. atlantis-press.comguidechem.com For instance, the photocatalytic degradation of this compound has been explored using catalysts such as TiO2 supported on HZSM-5 and chromium-doped magnetite. guidechem.comresearchgate.net Electrochemical and photoelectrochemical oxidation methods are also being investigated, with one study achieving up to 90% Total Organic Carbon (TOC) reduction using a Pt/P25 catalyst. electrochemsci.org
Bioremediation offers an eco-friendly alternative, employing microorganisms to decolorize and degrade the dye. Fungi, in particular, have demonstrated a significant capacity for breaking down synthetic dyes through a process known as myco-remediation. scbt.comijbpas.com Research has shown that fungal consortiums can effectively decolorize and degrade anthraquinone dyes, transforming the toxic pollutants into non-toxic, eco-friendly metabolites. ijbpas.com The white-rot fungus Pleurotus eryngii has been shown to produce extracellular hydroxyl radicals, creating an advanced bio-oxidation process capable of degrading this compound. researchgate.net
Future research will likely focus on optimizing these technologies, improving catalyst efficiency, and exploring hybrid systems that combine different AOPs or integrate them with biological treatments to enhance degradation rates and achieve complete mineralization at a lower cost. atlantis-press.com
Table 1: Comparison of Remediation Technologies for this compound
| Remediation Technology | Mechanism | Key Findings | References |
|---|---|---|---|
| Photocatalysis | Uses a semiconductor catalyst (e.g., TiO2) and light to generate hydroxyl radicals for oxidation. | Pt/P25 catalyst achieved up to 90% TOC and 96% COD conversion. | electrochemsci.org |
| Electrochemical Oxidation | Direct or indirect oxidation of the dye at an electrode surface. | High current density can improve the degradation rate. | guidechem.com |
| Advanced Bio-oxidation | Fungi (Pleurotus eryngii) produce extracellular hydroxyl radicals to degrade the dye. | Demonstrates a biological counterpart to physicochemical AOPs. | researchgate.net |
| Myco-remediation | Use of fungal consortiums to decolorize and degrade the dye into non-toxic metabolites. | Fungal consortiums have been shown to be very efficient in decolorizing and degrading anthraquinone dyes. | ijbpas.com |
Comprehensive Long-term Ecotoxicological Impact Assessments
While acute toxicity data for dyes is available, there is a significant knowledge gap regarding the chronic, long-term ecotoxicological effects of this compound and its degradation byproducts. oup.comnih.gov Dyes are designed to be stable and can persist in the environment, leading to potential bioaccumulation and long-term exposure for aquatic ecosystems. scbt.com
Analysis of over 200 acid dyes has indicated that while those with three or more acid groups tend to have low toxicity to fish and invertebrates, all acid dyes show moderate toxicity towards green algae. scbt.com This effect on algae is often indirect, caused by light inhibition from the dye's color rather than direct chemical toxicity. scbt.com However, the potential for long-term adverse effects in the aquatic environment remains a concern. scbt.comnih.gov
Future research must prioritize comprehensive, long-term studies on a variety of aquatic organisms representing different trophic levels, such as algae, daphnids, and fish. oup.comnih.gov These assessments should investigate sublethal endpoints, including effects on reproduction, growth, development, and behavior, which are often more sensitive indicators of chronic toxicity than survival. waterquality.gov.au Furthermore, it is crucial to evaluate the toxicity of the intermediate compounds formed during the degradation of this compound, as these metabolites could potentially be more toxic than the parent dye.
Exploration of Novel Biomedical and Material Science Applications
Beyond its primary use as a colorant in textiles and cosmetics, this compound possesses properties that suggest potential for novel applications in other scientific fields. chemimpex.comsigmaaldrich.com
In the biomedical field, this compound is already utilized in biological staining. chemimpex.com Its ability to impart a vibrant, stable color makes it a useful tool for researchers in microscopy and histology, allowing for the clear visualization of cellular structures. chemimpex.com Further research could explore its potential as a specialized stain or fluorescent probe for specific cellular components or biological processes, potentially leading to new diagnostic or research tools.
In material science, the dye's chemical structure and stability could be leveraged. For example, its application in coloring anodized aluminum and urea-melamine resin is documented. nih.gov Future studies could investigate incorporating this compound into novel polymer or composite materials to create materials with specific optical properties. Another potential application is in environmental monitoring, where it can be used as a tracer dye to study water flow and the dispersion of contaminants in aquatic systems. chemimpex.com
Advanced Analytical Methodologies for Trace Analysis and Metabolite Profiling
The effective monitoring of this compound in environmental samples and the study of its degradation pathways require sensitive and robust analytical methods. Detecting the dye at trace concentrations (mg/L or lower) is essential for assessing environmental contamination and the efficacy of remediation efforts. scbt.com
Current analytical techniques for dye analysis include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with photodiode array (PDA) detection. europa.eufda.govsigmaaldrich.com These methods are capable of separating and identifying dyes in complex matrices like food and cosmetic products. fda.gov
Deeper Understanding of Structure-Activity-Toxicity Relationships through Integrated Approaches
Understanding the relationship between the chemical structure of this compound and its biological and toxicological effects is fundamental for predicting its environmental impact and designing safer alternatives. This compound is an anthraquinone-based dye, and studies on related nitro- and amino-anthraquinones have shown that this class of compounds can exhibit mutagenic and carcinogenic properties. scbt.com
Future research should employ integrated approaches to build a comprehensive model of its structure-activity-toxicity relationship. This involves combining computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, with experimental data. nih.gov QSAR models can help predict the acute and chronic toxicity of chemicals to different aquatic species, filling data gaps and reducing the need for extensive animal testing. nih.gov
By integrating data from in vitro genotoxicity assays, ecotoxicological studies, and chemical structure analysis, researchers can identify the specific molecular features (toxicophores) responsible for the dye's toxicity. europa.eumdpi.com This deeper understanding will not only aid in the risk assessment of this compound but also guide the rational design of new, more environmentally benign green dyes that retain their desired coloring properties but have significantly reduced toxicity and persistence.
Q & A
Q. What experimental methods are commonly used to determine the photostability and degradation kinetics of Acid Green 25 in aqueous solutions?
To assess photostability, researchers typically employ UV-Vis spectrophotometry to monitor absorbance changes under controlled light exposure (e.g., simulated sunlight or UV lamps). Degradation kinetics are modeled using pseudo-first-order or Langmuir-Hinshelwood equations. For reproducibility, ensure consistent parameters like pH, temperature, and initial dye concentration. Advanced setups may include HPLC or LC-MS to identify intermediate degradation products .
Q. How can researchers characterize the adsorption efficiency of this compound onto novel nanomaterials?
Batch adsorption experiments are standard. Variables include adsorbent dosage, contact time, and initial dye concentration. Data is analyzed using isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-second-order). Surface characterization techniques like SEM, BET surface area analysis, and FTIR are critical to correlate material properties with adsorption performance .
Q. What spectroscopic techniques are essential for identifying this compound in complex matrices?
UV-Vis spectroscopy (peak at ~640 nm) is primary for quantification. For structural confirmation in mixtures, combine with FTIR (to detect functional groups like -N=N-) and Raman spectroscopy. In advanced cases, NMR or high-resolution mass spectrometry (HRMS) resolves molecular structure and degradation pathways .
Q. How do researchers ensure reproducibility in this compound removal studies?
Follow standardized protocols for solution preparation (e.g., buffer systems, ionic strength control). Document all experimental conditions (e.g., agitation speed, temperature) and validate methods with control experiments. Use statistical tools like ANOVA to assess variability between replicates .
Q. What are the critical parameters for designing batch experiments to study this compound degradation?
Key parameters include pH (affects dye ionization and catalyst surface charge), catalyst/dye molar ratio, reaction time, and light intensity (if photodegradation). Use a central composite design (CCD) or factorial design to systematically explore interactions between variables .
Advanced Research Questions
Q. How can Taguchi orthogonal array design optimize this compound removal processes?
Taguchi design minimizes experimental runs while maximizing data output. For example, a L9 orthogonal array might test four factors (e.g., pH, catalyst dose, temperature, initial concentration) at three levels. Signal-to-noise (S/N) ratios prioritize factors with the highest impact. This method was applied in nanoscale zero-valent iron studies, identifying pH as the most influential parameter for dye removal efficiency .
Q. What statistical approaches reconcile contradictory data in this compound degradation studies?
Contradictions often arise from varying experimental conditions or unaccounted variables. Use multivariate analysis (e.g., PCA) to isolate confounding factors. Compare studies via meta-analysis, emphasizing parameters like catalyst crystallinity or dye aggregation states. Sensitivity analysis in computational models can further identify critical variables .
Q. How do mechanistic studies distinguish between adsorption and catalytic degradation pathways for this compound?
Conduct scavenger tests (e.g., adding tert-butanol to quench hydroxyl radicals) to identify dominant degradation mechanisms. Use XPS to track oxidation states of catalysts pre- and post-reaction. Isotopic labeling (e.g., D2O instead of H2O) or in-situ FTIR can reveal bond-breaking sequences during degradation .
Q. What role do green chemistry principles play in designing sustainable this compound degradation methods?
Principle 9 (catalysis) encourages using reusable catalysts (e.g., Fe3O4 nanoparticles) to minimize waste. Principle 5 (safer solvents) favors aqueous systems over organic solvents. Lifecycle assessment (LCA) tools evaluate the environmental footprint of proposed methods, aligning with Principles 1 (pollution prevention) and 12 (accident prevention) .
Q. How can machine learning models predict this compound behavior under untested environmental conditions?
Train models on existing datasets (e.g., degradation rates, adsorption capacities) using variables like pH, temperature, and catalyst properties. Algorithms like random forests or neural networks identify non-linear relationships. Validate predictions with targeted experiments, ensuring model generalizability across diverse scenarios .
Methodological Notes
- Data Presentation: Raw data (e.g., kinetic curves, isotherm plots) should be archived in supplementary materials, with processed data (e.g., rate constants, R² values) in the main text. Use tables for comparative analyses (e.g., Taguchi S/N ratios) .
- Ethical Reporting: Disclose limitations (e.g., catalyst leaching in reuse cycles) and avoid overgeneralizing findings. Cite conflicting studies to contextualize results .
- Interdisciplinary Alignment: Cross-reference environmental engineering (degradation efficiency) and materials science (nanomaterial synthesis) literature to strengthen mechanistic interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
